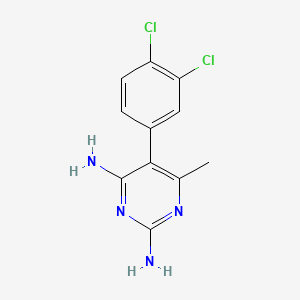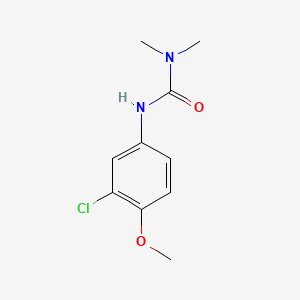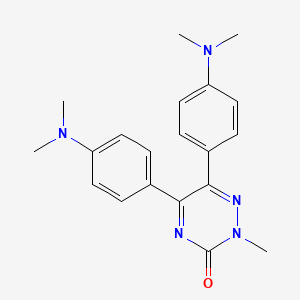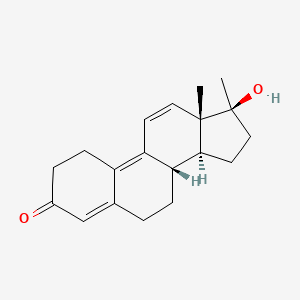![molecular formula C126H176N4O28 B1676592 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 129496-10-2](/img/structure/B1676592.png)
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Overview
Description
Interceptor Flavor Tabs are a veterinary medication primarily used to prevent heartworm disease and control various intestinal parasites in dogs and cats. The active ingredient in Interceptor Flavor Tabs is milbemycin oxime, which is effective against heartworms, hookworms, roundworms, and whipworms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milbemycin oxime is synthesized through a series of chemical reactions starting from milbemycin A3 and A4, which are fermentation products of the bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. The synthesis involves the conversion of milbemycin A3 and A4 to their oxime derivatives .
Industrial Production Methods: The industrial production of milbemycin oxime involves large-scale fermentation of Streptomyces hygroscopicus followed by extraction and purification of milbemycin A3 and A4. These compounds are then chemically modified to produce milbemycin oxime, which is formulated into chewable tablets for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Milbemycin oxime undergoes various chemical reactions, including:
Oxidation: Conversion of milbemycin A3 and A4 to their oxime derivatives.
Substitution: Introduction of functional groups to enhance its antiparasitic properties.
Common Reagents and Conditions:
Oxidizing agents: Used in the conversion of milbemycin A3 and A4 to milbemycin oxime.
Solvents: Organic solvents are used during the extraction and purification processes.
Major Products Formed:
Milbemycin oxime: The primary active ingredient in Interceptor Flavor Tabs.
By-products: Various intermediates and side products formed during the synthesis process.
Scientific Research Applications
Chemistry: Milbemycin oxime is studied for its chemical properties and synthesis methods, contributing to the development of new antiparasitic agents.
Biology: Research focuses on the biological activity of milbemycin oxime against various parasites, including its efficacy and safety in different animal species.
Medicine: Milbemycin oxime is used in veterinary medicine to prevent and treat parasitic infections in dogs and cats.
Industry: The production and formulation of milbemycin oxime involve advanced industrial processes, including fermentation, chemical synthesis, and tablet formulation .
Mechanism of Action
Milbemycin oxime works by opening glutamate-sensitive chloride channels in the neurons and muscle cells of invertebrates, leading to hyperpolarization and paralysis of the parasites. This mechanism disrupts the nervous system of the parasites, ultimately causing their death . The molecular targets include the glutamate-gated chloride channels, which are specific to invertebrates and not present in mammals, making the compound safe for use in dogs and cats .
Comparison with Similar Compounds
Ivermectin: Another antiparasitic agent with a similar mechanism of action but a broader spectrum of activity.
Selamectin: Used for the prevention of heartworm disease and treatment of various ectoparasites.
Moxidectin: Effective against a wide range of internal and external parasites.
Uniqueness: Milbemycin oxime is unique in its specific activity against heartworms, hookworms, roundworms, and whipworms, making it a versatile and effective choice for comprehensive parasite control in pets .
Properties
CAS No. |
129496-10-2 |
|---|---|
Molecular Formula |
C126H176N4O28 |
Molecular Weight |
2194.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChI Key |
LKMMLHTWKLEARD-JTSRJRNYSA-N |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Isomeric SMILES |
CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGA-179246; CGA 179246; CGA179246; Milbemycin A 5-oxime; Milbemite; Trifexis; Milbemycin oxime; trade name Interceptor. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















